3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester
CAS No.: 4863-57-4
Cat. No.: VC8121272
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4863-57-4 |
|---|---|
| Molecular Formula | C11H12ClN3O2 |
| Molecular Weight | 253.68 g/mol |
| IUPAC Name | ethyl 3-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)propanoate |
| Standard InChI | InChI=1S/C11H12ClN3O2/c1-2-17-9(16)4-6-15-5-3-8-10(12)13-7-14-11(8)15/h3,5,7H,2,4,6H2,1H3 |
| Standard InChI Key | NAKVMKMIDXTMAD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCN1C=CC2=C1N=CN=C2Cl |
| Canonical SMILES | CCOC(=O)CCN1C=CC2=C1N=CN=C2Cl |
Introduction
Structural and Chemical Identity
3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester belongs to the 7H-pyrrolo[2,3-d]pyrimidine family, a scaffold isosteric to purines. The molecule features a bicyclic heteroaromatic core with a chlorine atom at position 4 and a three-carbon ethyl ester chain at position 7. Its molecular formula is C₁₂H₁₃ClN₃O₂, with a molecular weight of 278.70 g/mol. The ester group enhances lipophilicity, making it a critical intermediate for further functionalization into carboxylic acid derivatives or amides .
Synthesis and Optimization
Synthetic Route
The compound is synthesized via liquid-liquid phase-transfer alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (6) with ethyl 3-bromopropionate. The reaction employs tetrabutylammonium hydrogensulfate as a phase-transfer catalyst in a biphasic system of 50% aqueous NaOH and dichloromethane . Key steps include:
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Alkylation: Vigorous agitation of the pyrrolopyrimidine base with ethyl 3-bromopropionate at ambient temperature for 1 hour yields the ester intermediate (7a) with a 78% isolated yield .
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Workup: The organic layer is separated, washed, and concentrated. Purification via recrystallization from methanol affords the pure ester .
Reaction Conditions and Yield Optimization
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Solvent System: Initial protocols used benzene/dimethoxyethane, but dichloromethane was later adopted to avoid side products like methylene-bridged bis-heterocycles .
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Catalyst Loading: A 10 mol% tetrabutylammonium hydrogensulfate ensures efficient phase transfer without emulsion formation .
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Scalability: The reaction is scalable to multi-gram quantities with consistent yields (>75%) .
Structural Characterization
Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): δ 1.25 (t, J = 7.1 Hz, 3H, CH₃), 2.65 (t, J = 7.5 Hz, 2H, CH₂CO), 3.95 (q, J = 7.1 Hz, 2H, OCH₂), 4.40 (t, J = 7.5 Hz, 2H, NCH₂), 6.85 (d, J = 3.8 Hz, 1H, H-5), 7.45 (d, J = 3.8 Hz, 1H, H-6), 8.30 (s, 1H, H-2) .
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¹³C NMR (CDCl₃): δ 14.1 (CH₃), 33.9 (CH₂CO), 39.8 (OCH₂), 54.8 (NCH₂), 60.2 (OCH₂CH₃), 98.7 (C-5), 112.3 (C-4a), 129.4 (C-6), 151.6 (C-7a), 152.8 (C-2), 160.6 (C-4), 170.7 (C=O) .
Mass Spectrometry (MS)
Physicochemical Properties
Lipophilicity and Solubility
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logP: Calculated logP values for N(9)-functionalized 7-deazapurines range from 1.8 to 3.2, with the ethyl ester derivative exhibiting a logP of ~2.5 .
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Solubility: The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in dichloromethane or ethyl acetate. Aqueous solubility is limited (<1 mg/mL) .
Stability
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Hydrolytic Stability: The ester is stable under acidic conditions but undergoes saponification in basic media (e.g., NaOH/EtOH) to yield 3-(4-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid (7b) .
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Thermal Stability: Decomposition occurs above 200°C, with no melting point reported due to charring .
Applications in Medicinal Chemistry
Kinase Inhibitor Precursor
The ester serves as a key intermediate in synthesizing ATP-competitive kinase inhibitors. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides—potent PKB/Akt inhibitors—are derived from analogous esters through hydrolysis and amide coupling . These inhibitors show nanomolar IC₅₀ values and >150-fold selectivity over PKA .
Structure-Activity Relationship (SAR) Studies
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Lipophilicity Modulation: The ethyl ester’s logP (~2.5) balances cell permeability and solubility, making it superior to methyl esters (logP ~2.0) or free acids (logP ~1.2) .
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Metabolic Stability: Ethyl esters exhibit slower hepatic clearance compared to methyl analogues, enhancing oral bioavailability in preclinical models .
Comparative Analysis with Analogues
| Property | Ethyl Ester (7a) | Carboxylic Acid (7b) | Methyl Ester |
|---|---|---|---|
| Molecular Weight | 278.70 | 236.66 | 250.67 |
| logP | 2.5 | 1.2 | 2.0 |
| Aqueous Solubility | <1 mg/mL | 5–10 mg/mL | <1 mg/mL |
| Synthetic Yield | 78% | 85% | 72% |
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